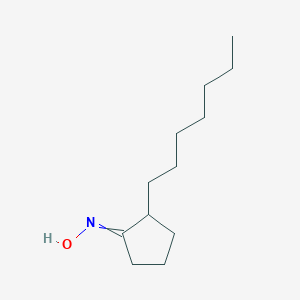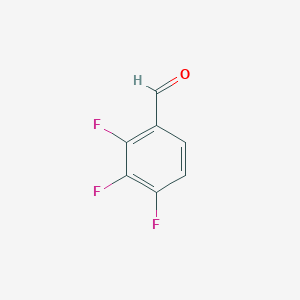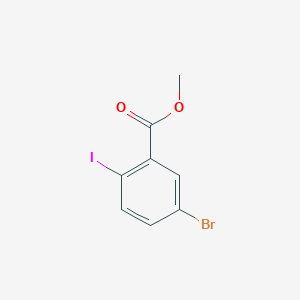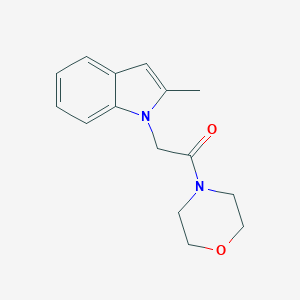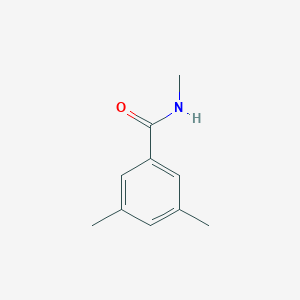
N,3,5-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3,5-trimethylbenzamide, also known as TMB, is a chemical compound that belongs to the class of organic compounds called benzoic acid esters. TMB has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. TMB is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,3,5-trimethylbenzamide is not fully understood. However, it is believed that N,3,5-trimethylbenzamide exerts its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N,3,5-trimethylbenzamide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
N,3,5-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N,3,5-trimethylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair. Additionally, N,3,5-trimethylbenzamide has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,3,5-trimethylbenzamide is a useful compound for laboratory experiments due to its wide range of biological activities. However, N,3,5-trimethylbenzamide has some limitations, including its low solubility in water and its potential toxicity. Careful control of reaction conditions and proper handling of N,3,5-trimethylbenzamide are necessary to ensure safety in the laboratory.
Direcciones Futuras
There are several future directions for research on N,3,5-trimethylbenzamide. One area of interest is the development of N,3,5-trimethylbenzamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of N,3,5-trimethylbenzamide. Additionally, the synthesis of novel N,3,5-trimethylbenzamide derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, N,3,5-trimethylbenzamide is an important intermediate for the synthesis of various pharmaceuticals and has a wide range of pharmacological properties. N,3,5-trimethylbenzamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its antitumor, antiviral, and antibacterial activities. N,3,5-trimethylbenzamide has potential as a drug candidate for the treatment of inflammatory diseases, and further research is needed to fully understand its mechanism of action and to develop novel N,3,5-trimethylbenzamide derivatives with improved pharmacological properties.
Métodos De Síntesis
N,3,5-trimethylbenzamide can be synthesized through the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with dimethylamine. The synthesis of N,3,5-trimethylbenzamide is a multi-step process that involves several chemical reactions and requires careful control of reaction conditions.
Aplicaciones Científicas De Investigación
N,3,5-trimethylbenzamide has been extensively studied for its biological activities and has been found to possess a wide range of pharmacological properties. N,3,5-trimethylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor, antiviral, and antibacterial activities. N,3,5-trimethylbenzamide has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and antipyretics.
Propiedades
Número CAS |
172369-18-5 |
|---|---|
Nombre del producto |
N,3,5-trimethylbenzamide |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
OUVOUFRXCCSSDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC)C |
Sinónimos |
Benzamide, N,3,5-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



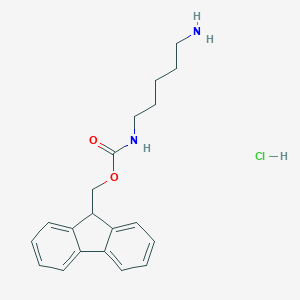
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)


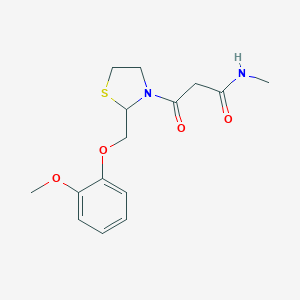
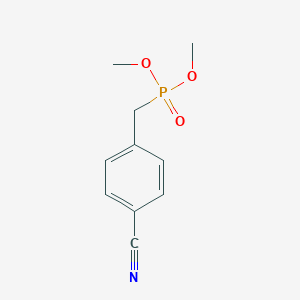
![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
![5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B65274.png)
